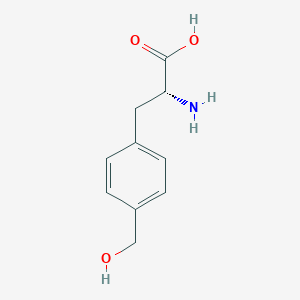
4-(ヒドロキシメチル)-D-フェニルアラニン
概要
説明
ウリジン5'-モノリン酸は、ウリジル酸としても知られており、RNAのモノマーとして機能するヌクレオチドです。これは、ヌクレオシドウリジンとリン酸のリン酸エステルです。ウリジン5'-モノリン酸は、リン酸基、ペントース糖リボース、およびヌクレオ塩基ウラシルで構成されています。この化合物は、RNAの合成や細胞代謝の調節など、さまざまな生物学的プロセスにおいて重要な役割を果たしています .
科学的研究の応用
Uridine 5’-monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other pyrimidine nucleotides.
Biology: Uridine 5’-monophosphate is involved in the biosynthesis of RNA and the regulation of cellular metabolism.
Industry: Uridine 5’-monophosphate is used as a pharmaceutical intermediate and food additive.
作用機序
ウリジン5'-モノリン酸は、さまざまな分子標的と経路を通じてその効果を発揮します。
準備方法
合成経路と反応条件: ウリジン5'-モノリン酸は、Saccharomyces cerevisiaeを用いた全細胞生体触媒プロセスによって合成することができます。このプロセスでは、代謝フラックスを解糖系とペントースリン酸経路の間で再分配することにより、オロチン酸をウリジン5'-モノリン酸に変換します。生産に影響を与える重要な要因には、リン酸二水素ナトリウム、塩化マグネシウムの濃度、およびpHレベルが含まれます .
工業生産方法: ウリジン5'-モノリン酸の工業生産には、多くの場合、Corynebacterium ammoniagenesの変異株を用いた発酵が用いられます。これらの株は、ピリミジンアナログによる生育阻害に対して耐性があり、ウリジン分解活性が低下しているため、ウリジン5'-モノリン酸の収率が高くなります .
3. 化学反応解析
反応の種類: ウリジン5'-モノリン酸は、ランタノイドなどの金属イオンとの配位など、さまざまな化学反応を起こします。これらの反応は、カチオン性およびアニオン性ミセルの存在によって影響を受け、錯体の安定性と形成に影響を与えます .
一般的な試薬と条件: 配位反応は通常、生理的pH範囲(7.3〜7.5)の水溶液中で起こります。ウリジン5'-モノリン酸のリン酸部分は、主に金属イオンとの配位に関与しています .
主要な生成物: これらの反応の主な生成物は、ウリジン5'-モノリン酸と金属イオンの安定な錯体であり、カルシウムイオンとマグネシウムイオンの生物学的プローブとして使用できます .
4. 科学研究への応用
ウリジン5'-モノリン酸は、科学研究において幅広い用途があります。
化学: 他のピリミジンヌクレオチドの合成の前駆体として使用されます。
生物学: ウリジン5'-モノリン酸は、RNAの生合成と細胞代謝の調節に関与しています。
医学: 認知機能の改善の可能性、およびミトコンドリアATP依存性カリウムチャネルを活性化することによる心臓保護における役割が研究されています.
化学反応の分析
Types of Reactions: Uridine 5’-monophosphate undergoes various chemical reactions, including coordination with metal ions such as lanthanides. These reactions are influenced by the presence of cationic and anionic micelles, which affect the stability and formation of complexes .
Common Reagents and Conditions: The coordination reactions typically occur in aqueous solutions at physiological pH ranges (7.3-7.5). The phosphate moiety of uridine 5’-monophosphate is primarily involved in the coordination with metal ions .
Major Products: The major products of these reactions are stable complexes of uridine 5’-monophosphate with metal ions, which can be used as biological probes for calcium and magnesium ions .
類似化合物との比較
ウリジン5'-モノリン酸は、その特定の構造と機能のために、ピリミジンリボヌクレオシドモノリン酸の中でユニークです。類似の化合物には、以下のようなものがあります。
シチジン5'-モノリン酸: RNA合成に関与する別のピリミジンヌクレオチド。
チミジン5'-モノリン酸: DNA合成に使用されるヌクレオチド。
アデノシン5'-モノリン酸: エネルギー転移とシグナル伝達に関与するプリンヌクレオチド。
ウリジン5'-モノリン酸は、RNA合成とさまざまな代謝経路の両方における役割から際立っており、生物系における汎用性があり不可欠な化合物となっています .
生物活性
4-(Hydroxymethyl)-D-phenylalanine (4-HMDP) is an amino acid derivative with significant potential in various biological and pharmacological applications. This article explores the biological activity of 4-HMDP, including its metabolic pathways, pharmacological effects, and potential therapeutic uses.
Chemical Structure and Properties
4-HMDP is a hydroxymethyl-substituted derivative of phenylalanine. Its chemical structure allows it to participate in various biochemical reactions, influencing metabolic pathways and biological functions.
Metabolism of 4-HMDP
The metabolism of 4-HMDP is closely related to that of phenylalanine. Phenylalanine is metabolized via several pathways, leading to the production of important neurotransmitters and other metabolites. 4-HMDP can be involved in similar metabolic processes, potentially affecting levels of tyrosine and other downstream products.
Key Metabolic Pathways
- Phenylalanine Hydroxylation : The conversion of phenylalanine to tyrosine is catalyzed by the enzyme phenylalanine hydroxylase (PAH), which requires tetrahydrobiopterin (BH4) as a cofactor. Disruptions in this pathway can lead to elevated levels of phenylalanine, which has been observed in various conditions, including COVID-19 and HIV co-infections .
- Tyrosine Production : Tyrosine, derived from phenylalanine, is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. The availability of 4-HMDP may influence these neurotransmitter levels through its effects on phenylalanine metabolism.
Pharmacological Effects
Research indicates that 4-HMDP has several pharmacological properties that may be beneficial in clinical settings.
Bradykinin Receptor Antagonism
The D-form of 4-HMDP serves as an intermediate for developing bradykinin B1 receptor antagonists. These compounds have potential therapeutic applications in treating conditions characterized by excessive bradykinin activity, such as certain inflammatory diseases .
Study on Phenylalanine Metabolism
A study highlighted the correlation between elevated serum phenylalanine levels and COVID-19 severity. This research indicated that individuals with co-existing HIV infections exhibited disrupted phenylalanine metabolism, suggesting that compounds like 4-HMDP could play a role in modulating these metabolic disturbances .
Incorporation Studies
In studies involving plant species such as Piper tuberculatum, L-phenylalanine was shown to be incorporated into various alkaloids through enzymatic pathways. Although these studies primarily focused on L-phenylalanine, they provide insights into how derivatives like 4-HMDP might participate in similar biosynthetic processes .
Summary Table of Biological Activities
| Activity | Description |
|---|---|
| Antihypertensive Effects | Potentially lowers blood pressure through modulation of vascular function. |
| Neurotransmitter Precursor | Influences levels of dopamine and norepinephrine through metabolic pathways. |
| Bradykinin Antagonism | May inhibit excessive bradykinin activity linked to inflammation. |
| Metabolic Modulation | Affects phenylalanine metabolism, potentially alleviating metabolic disorders. |
特性
IUPAC Name |
(2R)-2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(10(13)14)5-7-1-3-8(6-12)4-2-7/h1-4,9,12H,5-6,11H2,(H,13,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNUZCWFCJRJSU-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















